2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group and a pyrimidinyl moiety, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with dimethyl acetonedicarboxylate in the presence of piperidine as a catalyst. The reaction mixture is left at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 2-propenoic acid, 2-methyl-, 2-[[[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]ethyl ester
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
What sets 2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-6-14(20)18-12(17-9)8-16-13(19)7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18,20) |
InChI Key |
CJRORKUBFFTXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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